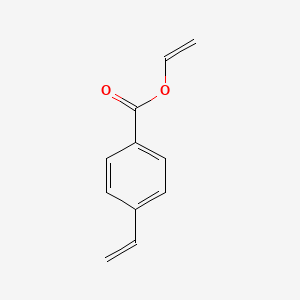
4-(5-Formylthiophen-3-YL)morpholine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Formylthiophen-3-YL)morpholine-2-carbonitrile is a specialized chemical compound with the molecular formula C10H10N2O2S and a molecular weight of 222.26 g/mol . This compound features a thiophene ring substituted with a formyl group at the 5-position and a morpholine ring substituted with a carbonitrile group at the 2-position. It is known for its versatility in scientific research and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Formylthiophen-3-YL)morpholine-2-carbonitrile typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack formylation, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound.
Coupling of the Thiophene and Morpholine Rings: The final step involves coupling the thiophene and morpholine rings under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Formylthiophen-3-YL)morpholine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: 4-(5-Carboxythiophen-3-YL)morpholine-2-carbonitrile
Reduction: 4-(5-Hydroxymethylthiophen-3-YL)morpholine-2-carbonitrile
Substitution: Halogenated or nitrated derivatives of the thiophene ring
Applications De Recherche Scientifique
4-(5-Formylthiophen-3-YL)morpholine-2-carbonitrile has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(5-Formylthiophen-3-YL)morpholine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects . The formyl group and thiophene ring may play crucial roles in binding to these targets and exerting their effects .
Comparaison Avec Des Composés Similaires
4-(5-Formylthiophen-3-YL)morpholine-2-carbonitrile can be compared with other thiophene derivatives, such as:
4-(5-Carboxythiophen-3-YL)morpholine-2-carbonitrile: Similar structure but with a carboxylic acid group instead of a formyl group.
4-(5-Hydroxymethylthiophen-3-YL)morpholine-2-carbonitrile: Similar structure but with a hydroxymethyl group instead of a formyl group.
4-(5-Bromothiophen-3-YL)morpholine-2-carbonitrile: Similar structure but with a bromine atom instead of a formyl group.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the presence of different functional groups .
Propriétés
Formule moléculaire |
C10H10N2O2S |
|---|---|
Poids moléculaire |
222.27 g/mol |
Nom IUPAC |
4-(5-formylthiophen-3-yl)morpholine-2-carbonitrile |
InChI |
InChI=1S/C10H10N2O2S/c11-4-9-5-12(1-2-14-9)8-3-10(6-13)15-7-8/h3,6-7,9H,1-2,5H2 |
Clé InChI |
RLIGSNCWFPWOJY-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CN1C2=CSC(=C2)C=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13152407.png)
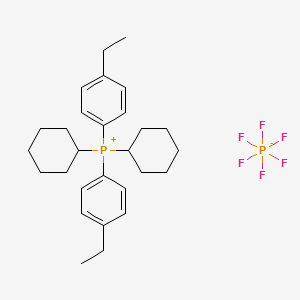
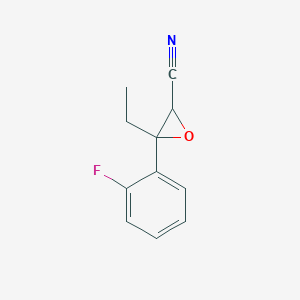
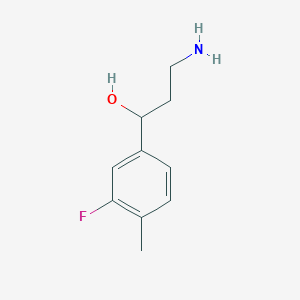
![N-[2-(6-Amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide](/img/structure/B13152416.png)
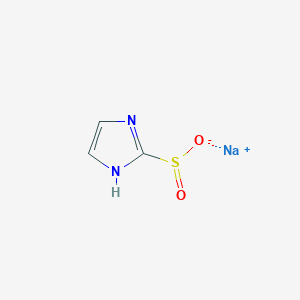
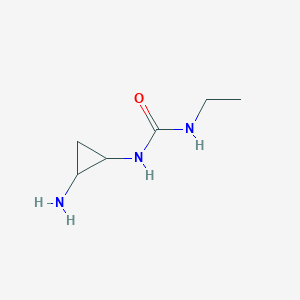

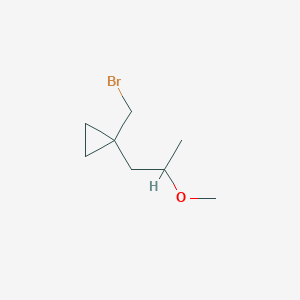
![Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B13152470.png)

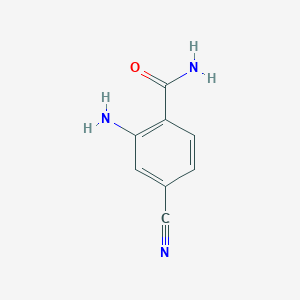
![tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate](/img/structure/B13152487.png)
